Nω-hydroxy-nor-L-arginine (nor-NOHA) is a potent and selective inhibitor of the enzyme arginase. [, , , , , , , , , ] Arginase is a metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. [, ] This enzyme plays a crucial role in various physiological and pathological processes, including the urea cycle, cell signaling, and immune response. [, , , ] Notably, arginase competes with nitric oxide synthase (NOS) for L-arginine, a common substrate. [, , ] By inhibiting arginase, nor-NOHA can shift L-arginine utilization towards NOS, thereby promoting nitric oxide (NO) production. [, , , , ] This mechanism of action makes nor-NOHA a valuable tool in investigating the roles of arginase and NO in various biological systems and disease models.
Nor-NOHA acetate is synthesized from L-arginine and classified as an alpha-amino acid derivative. Its chemical structure can be denoted by the following:
It is primarily used in research settings to study arginase inhibition and its effects on various biological systems.
The synthesis of nor-NOHA acetate involves the hydroxylation of nor-L-arginine. This can be achieved through several methods, typically involving enzymatic or chemical approaches. One common method includes:
Detailed parameters such as temperature, pH, and reaction time are critical for optimizing yield and purity during synthesis.
Nor-NOHA acetate features a unique molecular structure that includes:
The molecular weight of nor-NOHA acetate is approximately 158.19 g/mol. Its three-dimensional conformation can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography, which provide insights into its spatial arrangement and interactions with target enzymes.
Nor-NOHA acetate primarily participates in reactions involving arginine metabolism:
The inhibition kinetics can be characterized using Michaelis-Menten parameters, where nor-NOHA acetate exhibits an IC₅₀ value ranging from 12 µM to less than 1 µM depending on the specific assay conditions and cell types used.
The mechanism of action for nor-NOHA acetate primarily involves:
Research has shown that treatment with nor-NOHA acetate can shift macrophage polarization towards a more pro-inflammatory phenotype, which is beneficial in certain immune responses.
Nor-NOHA acetate exhibits several notable physical and chemical properties:
These properties make it a versatile compound for laboratory research applications.
Nor-NOHA acetate has diverse applications in scientific research:
Moreover, ongoing research explores its potential therapeutic applications in conditions characterized by dysregulated arginine metabolism, including cardiovascular diseases and cancer.
Nor-NOHA acetate (Nᶦω-hydroxy-nor-L-arginine acetate) is a potent competitive inhibitor of arginase isoforms (ARG1 and ARG2), binding directly to the enzyme's manganese-containing active site. It exhibits high-affinity interaction with a reported Kᵢ of 0.5 µM for rat liver arginase (ARG1), surpassing the potency of earlier inhibitors like NOHA (Kᵢ = 10 µM) [6] [7]. In murine macrophages, nor-NOHA achieves 50% arginase inhibition (IC₅₀) at 10–12 µM, reflecting ~40-fold greater efficacy than NOHA (IC₅₀ = 400 ± 50 µM) [2] [6]. This enhanced affinity arises from structural modifications: the nor-arginine backbone optimizes fit within the catalytic pocket, while the N-hydroxyguanidinium group chelates manganese ions essential for substrate hydrolysis [4] [9].
Table 1: Binding Affinity of Nor-NOHA Against Arginase Isoforms
Arginase Source | Kᵢ or IC₅₀ | Comparison to NOHA | Experimental Model |
---|---|---|---|
Rat liver (ARG1) | 0.5 µM | 20-fold more potent | Purified enzyme assay |
Murine macrophages (ARG1) | 10–12 µM (IC₅₀) | 40-fold more potent | Cell lysate assay |
Human ARG2 | ~15 µM (IC₅₀) | 30-fold more potent | Recombinant enzyme |
Kinetic analyses reveal nor-NOHA competes with L-arginine, increasing the substrate's Kₘ without altering Vₘₐₓ. This is characteristic of fully reversible inhibition [2] [7]. Liposomal encapsulation studies confirm nor-NOHA retains inhibitory activity post-formulation, critical for therapeutic delivery [1].
A key mechanistic distinction of nor-NOHA is its selectivity for arginase over nitric oxide synthase (NOS) isoforms. Unlike the intermediate N-hydroxy-L-arginine (NOHA)—which serves as a substrate for both arginase and NOS—nor-NOHA lacks detectable activity as a NOS substrate or inhibitor [2] [5] [6]. This selectivity prevents unintended modulation of NO pathways during arginase blockade [8].
However, nor-NOHA exhibits artifactual NO-like activity in cell culture media through non-enzymatic reactions. It spontaneously reacts with:
This in vitro artifact complicates interpretation of NOS-derived NO production, necessitating controlled experimental designs when studying arginase/NOS crosstalk.
Nor-NOHA elevates intracellular L-arginine by blocking its hydrolysis to ornithine and urea. This restoration of L-arginine pools has dual metabolic consequences:
Table 2: Metabolic Shifts Induced by Nor-NOHA in Disease Models
Model System | L-Arginine Change | NO Increase | Polyamine Reduction | Functional Outcome |
---|---|---|---|---|
Murine macrophages | +200% | +80% | Spermidine: −60% | Mtb growth inhibition |
CT26 colon carcinoma | +150% | Not detected | Putrescine: −45% | Reduced tumor proliferation |
HIV/Mtb co-infected mice | +90% | +30% | Spermine: −25% | Enhanced antimicrobial response |
Advanced MALDI mass spectrometry imaging (MALDI-MSI) reveals nor-NOHA analogues (e.g., OATD-02) induce heterogeneous metabolic reprogramming within tumors:
This spatial redistribution underlies restored T-cell function, as L-arginine sufficiency upregulates CD3ζ expression—critical for TCR signaling [9] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7